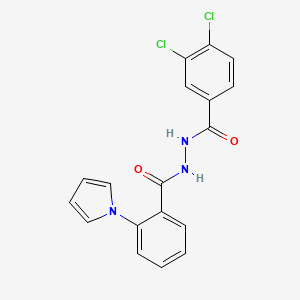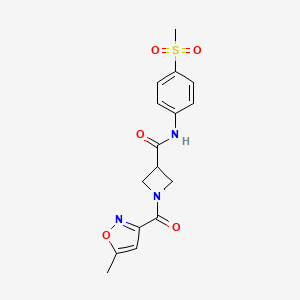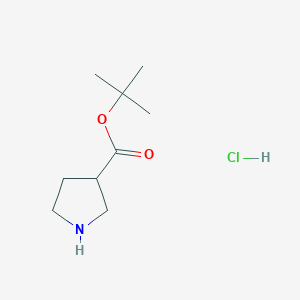
N'-(3,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide (DCBP) is a synthetic compound with a wide range of potential applications in the field of scientific research. This compound has been studied for its potential to be used as a reagent, a catalyst, and a ligand in various laboratory experiments. DCBP is a versatile compound that has the potential to be used in a variety of laboratory experiments, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
科学的研究の応用
Synthesis and Biological Evaluation
- Schiff bases similar to N'-(3,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide have been synthesized and evaluated for anti-bacterial properties. These compounds showed significant activity against various pathogenic bacteria, suggesting their potential as antimicrobial agents (Al‐Janabi, Elzupir, & Yousef, 2020).
Anticancer Potential
- Pyridine-3-Carbonitrile derivatives, related to the chemical structure , demonstrated cytotoxicity against human breast cancer cell lines, indicating their potential in cancer therapy (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).
Electropolymerization and Conductivity
- Studies have explored the synthesis of polymers from monomers based on pyrrole, demonstrating the potential for creating conducting polymers. This can have implications in electronic and material science applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Antibacterial and Antitubercular Activity
- Novel series of compounds related to this compound have been developed and shown to possess antibacterial and antitubercular properties. This suggests their application in treating infections and tuberculosis (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Molecular Structure Analysis
- Research on isomeric compounds related to this chemical structure has contributed to understanding molecular structures, important in the field of crystallography and material science (Su, Wang, Liu, & Li, 2013).
特性
IUPAC Name |
3,4-dichloro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-14-8-7-12(11-15(14)20)17(24)21-22-18(25)13-5-1-2-6-16(13)23-9-3-4-10-23/h1-11H,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVSMNZDBBPDBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2418133.png)
![1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride](/img/structure/B2418134.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]triazole](/img/structure/B2418138.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418145.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide](/img/structure/B2418150.png)
![5-(3-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2418151.png)
![2-[[1-[2-(2-Oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418152.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2418153.png)
![N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2418154.png)
![7-(2,4-dichlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418155.png)